molecular formula C22H32N2O5 B6139351 1-(2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-2-(methoxymethyl)piperidine

1-(2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-2-(methoxymethyl)piperidine

Cat. No. B6139351
M. Wt: 404.5 g/mol
InChI Key: GYUJLKBTLDFTDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-2-(methoxymethyl)piperidine, also known as MPMP, is a synthetic compound that has been studied for its potential as an analgesic drug.

Mechanism of Action

1-(2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-2-(methoxymethyl)piperidine exerts its analgesic effects through binding to the mu-opioid receptor in the central nervous system, which leads to the inhibition of pain signaling pathways. It also activates the kappa-opioid receptor, which has been linked to the reduction of opioid tolerance and dependence.
Biochemical and Physiological Effects:
1-(2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-2-(methoxymethyl)piperidine has been shown to produce analgesia in animal models without inducing respiratory depression, a common side effect of opioid analgesics. It also has a longer duration of action compared to morphine and other opioids. In addition, 1-(2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-2-(methoxymethyl)piperidine has been found to have a low potential for abuse and addiction.

Advantages and Limitations for Lab Experiments

1-(2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-2-(methoxymethyl)piperidine has several advantages as a research tool, including its potent analgesic effects, long-lasting duration of action, and reduced tolerance development. However, its high cost and complex synthesis method may limit its use in some research settings.

Future Directions

There are several potential future directions for research on 1-(2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-2-(methoxymethyl)piperidine. One area of interest is the development of new analogs with improved pharmacological properties and reduced side effects. Another direction is the investigation of 1-(2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-2-(methoxymethyl)piperidine's effects on other physiological systems, such as the immune system and the gut microbiome. Finally, further studies are needed to determine the safety and efficacy of 1-(2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-2-(methoxymethyl)piperidine in human clinical trials.

Synthesis Methods

1-(2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-2-(methoxymethyl)piperidine is synthesized through a multistep process involving the reaction of piperidine with 4-chlorobenzoyl chloride, followed by the reaction of the resulting compound with 1-(methoxyacetyl)piperidine and then with methoxymethyl chloride. The final product is obtained through purification and isolation steps.

Scientific Research Applications

1-(2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-2-(methoxymethyl)piperidine has been studied for its potential as a novel analgesic drug. In preclinical studies, it has shown promising results as a potent and long-lasting analgesic agent with reduced tolerance development compared to other opioids. 1-(2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-2-(methoxymethyl)piperidine has also demonstrated effectiveness in treating neuropathic pain and inflammatory pain in animal models.

properties

IUPAC Name

2-methoxy-1-[4-[2-[2-(methoxymethyl)piperidine-1-carbonyl]phenoxy]piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O5/c1-27-15-17-7-5-6-12-24(17)22(26)19-8-3-4-9-20(19)29-18-10-13-23(14-11-18)21(25)16-28-2/h3-4,8-9,17-18H,5-7,10-16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYUJLKBTLDFTDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCCCN1C(=O)C2=CC=CC=C2OC3CCN(CC3)C(=O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-{[1-(Methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-2-(methoxymethyl)piperidine

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